molecular formula C12H18O4S B1627484 3-Ethoxypropyl 4-methylbenzenesulfonate CAS No. 91766-05-1

3-Ethoxypropyl 4-methylbenzenesulfonate

Cat. No.: B1627484
CAS No.: 91766-05-1
M. Wt: 258.34 g/mol
InChI Key: FWZMCDKVYBQRTP-UHFFFAOYSA-N
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Description

3-Ethoxypropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C12H18O4S and a molecular weight of 258.34 g/mol . It is characterized by the presence of an ethoxypropyl group attached to a 4-methylbenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-ethoxypropanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Major Products:

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 3-ethoxypropanol.

Scientific Research Applications

Chemistry: 3-Ethoxypropyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for alcohols and amines in organic synthesis .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions. It is also explored for its potential use in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also employed in the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Ethoxypropyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

  • 3-Ethoxypropyl benzenesulfonate
  • 4-Methylbenzenesulfonyl chloride
  • 3-Ethoxypropyl 4-chlorobenzenesulfonate

Comparison: 3-Ethoxypropyl 4-methylbenzenesulfonate is unique due to the presence of both an ethoxypropyl group and a 4-methylbenzenesulfonate moiety. This combination imparts specific reactivity and properties that are distinct from similar compounds. For example, 4-methylbenzenesulfonyl chloride lacks the ethoxypropyl group, making it less versatile in certain synthetic applications .

Properties

IUPAC Name

3-ethoxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-3-15-9-4-10-16-17(13,14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMCDKVYBQRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596565
Record name 3-Ethoxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91766-05-1
Record name 3-Ethoxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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